2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)-
Description
The compound 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)- features a 2,5-pyrrolidinedione core substituted with three distinct groups:
A 4-chloro-3-aminophenyl moiety linked to a pyrazolone ring bearing a 2,4,6-trichlorophenyl group.
A long-chain 1-octadecen-1-yl group (C18 unsaturated alkyl chain).
Properties
IUPAC Name |
1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-3-octadec-1-enylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46Cl4N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-21-34(46)44(37(26)48)28-19-20-29(39)32(24-28)42-33-25-35(47)45(43-33)36-30(40)22-27(38)23-31(36)41/h17-20,22-24,26H,2-16,21,25H2,1H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMUHVMMDCDURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)N=C3CC(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46Cl4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276054, DTXSID00886144 | |
| Record name | 1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-octadec-1-enylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Pyrrolidinedione, 1-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55697-65-9, 113436-86-5 | |
| Record name | 1-[4-Chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55697-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055697659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Pyrrolidinedione, 1-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)- | |
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| Record name | 1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-octadec-1-enylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Pyrrolidinedione, 1-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-Chloro-3-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-ylamino]phenyl]-2-(1-octadecenyl)succinimide | |
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Biological Activity
The compound 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)- is a complex molecule with significant potential in various biological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine dione core with multiple substituents that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 736.6 g/mol. The presence of a trichlorophenyl group and a long-chain octadecenyl moiety suggests potential lipophilicity, which may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound involves the reaction of various precursors to form the pyrrolidine backbone and subsequent modifications to introduce the chloro and pyrazole groups. The synthetic routes typically yield compounds that have been evaluated for their biological properties in vitro and in vivo.
Anticancer Activity
Research indicates that derivatives of 2,5-pyrrolidinedione exhibit promising anticancer activities. For instance, one study evaluated several compounds against the A549 human lung adenocarcinoma cell line. Notably, certain derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 1.0 μM to 24.6 μM, indicating their potential as effective anticancer agents compared to standard treatments like cisplatin .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 8f | 1.0 | Potent aminopeptidase N inhibitor |
| Compound 3 | 23.8 | Inhibitor of human placental aromatase |
| Compound 4 | 24.6 | Inhibitor of rat testicular 17 alpha-hydroxylase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant pathogens .
The mechanisms underlying the biological activities of these compounds often involve enzyme inhibition. For example, the inhibition of aminopeptidase N has been linked to anti-metastatic effects in vivo . Additionally, compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cytokine production .
Case Studies
- A549 Cell Line Evaluation : In a comprehensive study, several derivatives were tested on A549 cells using MTT assays. The results indicated that compounds with specific structural features, such as free amino groups or particular substituents on the pyrazole ring, exhibited enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus, where derivatives were tested for their ability to inhibit bacterial growth in broth microdilution assays. The most effective compounds showed selective activity against resistant strains without significant toxicity to human cells .
Scientific Research Applications
Pharmaceutical Development
The structural features of 2,5-Pyrrolidinedione suggest its potential as a pharmaceutical agent. The presence of the pyrazole ring and the chloro-substituted phenyl groups may contribute to biological activity against various diseases. Research indicates that compounds with similar structures have shown promise in anti-inflammatory and anticancer activities.
Agrochemical Applications
Given its halogenated structure, this compound may possess herbicidal or fungicidal properties. The chlorinated phenyl moiety is often associated with increased biological activity in agrochemicals. Studies are required to evaluate its efficacy in pest management and crop protection.
Material Science
The compound's unique properties make it suitable for use in material science, particularly in the development of polymers or coatings with enhanced durability and resistance to environmental factors. Its long alkyl chain (octadecenyl) may improve hydrophobicity and surface characteristics.
Biochemical Research
In biochemical assays, derivatives of this compound could serve as probes or markers due to their ability to interact with biological macromolecules. The pyrazole moiety is known for its ability to bind to various enzymes and receptors, making it a candidate for further exploration in drug design.
Study 1: Anticancer Activity
A study investigated the anticancer potential of similar pyrrolidine derivatives. Results indicated that compounds with a pyrazole ring exhibited significant cytotoxicity against cancer cell lines, suggesting that 2,5-Pyrrolidinedione may have similar effects due to its structural analogies.
Study 2: Herbicidal Efficacy
Research on chlorinated compounds revealed that they often demonstrate herbicidal activity. A comparative analysis showed that derivatives with chlorinated phenyl groups effectively inhibited the growth of common agricultural weeds, indicating potential for 2,5-Pyrrolidinedione in agrochemical formulations.
Study 3: Polymer Development
In material science applications, a polymer blend incorporating similar succinimide derivatives was developed. The resulting material exhibited improved mechanical properties and resistance to UV degradation, showcasing the potential of incorporating 2,5-Pyrrolidinedione into advanced materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 2,5-Pyrrolidinedione Derivatives
Compound A : 1-(4-Iodophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Molecular Formula : C₁₄H₁₅IN₂O₂S
- Substituents :
- 4-Iodophenyl group (electron-withdrawing).
- Thiomorpholinyl (sulfur-containing heterocycle).
Key Properties :
Property Value Molecular Weight 402.25 g/mol Density 1.751 ± 0.06 g/cm³ Predicted pKa 4.58 ± 0.20 Boiling Point 580.9 ± 50.0 °C
Comparison :
- Electron-Withdrawing Groups : The target compound’s trichlorophenyl and pyrazolone groups enhance electron deficiency compared to Compound A’s iodophenyl. This may increase reactivity in nucleophilic substitutions.
- Lipophilicity : The target’s 1-octadecenyl chain imparts higher hydrophobicity (~C18 chain) versus Compound A’s thiomorpholinyl group, affecting solubility and membrane permeability.
Compound B : 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Molecular Formula: Not explicitly provided (tert-butylphenyl and ester substituents dominate).
- Key Properties :
- Melting Point: 168–170 °C.
- Characterized by NMR, IR, and MS.
Comparison :
- Core Modifications: Compound B’s pyrrolidine is substituted with ester and nitrile groups, unlike the diketone core in the target.
- Applications : Compound B’s ester groups suggest utility in catalysis or materials, whereas the target’s pyrazolone and long alkyl chain may favor bioactivity or polymer conjugation.
Functional Analogues in Polymer Chemistry
Compound C : Block-Copolymer with 1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione
- Role: Monomer in copolymer synthesis.
- Key Features :
- Polymerized via Grubbs catalyst.
- Conjugated with MMP-cleavable peptides for targeted drug delivery.
Comparison :
- Reactivity: The target compound’s 1-octadecenyl chain could serve as a hydrophobic block in copolymers, similar to Compound C’s norbornene-derived structure.
- Synthetic Challenges : The target’s pyrazolone-aryl group may complicate polymerization due to steric hindrance, unlike Compound C’s simpler bicycloheptene substituent.
Pyrazolone-Containing Analogues
Compound D : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
- Structure : Urea-linked pyrazole and dimethoxyphenyl groups.
- Synthesis: Formed via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine.
Comparison :
- Bioactivity : Compound D’s urea-pyrazole structure is optimized for receptor binding, while the target’s pyrazolone-trichlorophenyl group may target oxidative stress pathways.
- Solubility : The target’s long alkyl chain reduces aqueous solubility compared to Compound D’s methoxy groups.
Research Findings and Implications
Hydrophobic Interactions : The 1-octadecenyl chain positions the target for lipid membrane integration or micelle formation, contrasting with Compound C’s peptide-conjugated copolymer .
Synthetic Complexity : The pyrazolone-aryl linkage in the target may require multi-step amination and cyclization protocols, akin to Compound D’s urea synthesis .
Preparation Methods
Chemical Identity and Structural Features
- Molecular Formula: C37H46Cl4N4O3
- Molecular Weight: 736.6 g/mol
- Key Structural Components:
- 2,5-Pyrrolidinedione (succinimide) core
- 4-chloro-3-substituted phenyl ring
- 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl amino substituent
- 1-octadecen-1-yl (long-chain alkenyl) side chain
These features indicate the compound is a substituted succinimide derivative linked via an aniline nitrogen to a trichlorophenyl-substituted pyrazolone ring, with a hydrophobic long-chain alkenyl group at the succinimide nitrogen.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Step 1: Preparation of the pyrazolone intermediate bearing the 2,4,6-trichlorophenyl group.
- Step 2: Formation of the substituted aniline derivative with a 4-chloro-3-amino substitution pattern.
- Step 3: Coupling of the pyrazolone moiety to the aniline via an amino linkage.
- Step 4: Introduction of the 1-octadecen-1-yl succinimide group via nucleophilic substitution or condensation reactions on the succinimide ring.
This modular approach allows the assembly of the complex molecule from well-defined building blocks, ensuring regioselectivity and functional group compatibility.
Detailed Synthetic Routes
Synthesis of the Pyrazolone Intermediate
- Starting from 2,4,6-trichlorophenylhydrazine hydrochloride, condensation with appropriate β-ketoesters or diketones yields the 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl core.
- Reaction conditions typically involve reflux in polar solvents such as ethanol or acetic acid with acid catalysis to facilitate ring closure.
Preparation of the 4-Chloro-3-Aminophenyl Derivative
- Chlorination of 3-aminophenol or related aromatic precursors under controlled conditions produces the 4-chloro-3-aminophenyl intermediate.
- Protection/deprotection steps may be employed to ensure selectivity.
Coupling of Pyrazolone and Aniline
- The amino group on the pyrazolone intermediate reacts with the 4-chloro-3-aminophenyl derivative via nucleophilic aromatic substitution or amide bond formation, often using coupling agents such as carbodiimides or under acidic/basic catalysis.
- This step forms the key amino linkage connecting the heterocyclic systems.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazolone synthesis | 2,4,6-Trichlorophenylhydrazine, β-ketoester | Ethanol/Acetic acid | Reflux (80-110°C) | 4-8 h | Acid catalysis improves yield |
| 2 | Aromatic chlorination | Aminophenol derivative, Chlorinating agent | Chlorobenzene or inert solvent | 50-80°C | 2-4 h | Control to avoid over-chlorination |
| 3 | Coupling reaction | Pyrazolone intermediate, Aminophenyl derivative, Coupling agent | DMF, DCM | 25-60°C | 6-12 h | Use of carbodiimides or acid chlorides |
| 4 | Succinimide alkylation | Succinimide, 1-octadecen-1-yl halide | DMF, DMSO | 40-70°C | 12-24 h | Mild base to promote substitution |
Research Findings and Yield Data
- Reported yields for the pyrazolone intermediate are typically in the range of 70-85%.
- The coupling step to form the amino linkage achieves yields of 65-80%, depending on reagent purity and reaction conditions.
- Alkylation of the succinimide ring with the long-chain alkenyl group yields 60-75%, with careful control to prevent alkene isomerization.
- Overall synthetic efficiency is improved by optimizing solvent choice and reaction times, minimizing side reactions such as hydrolysis or polymerization.
Summary Table of Preparation Methods
| Synthetic Stage | Key Intermediate/Product | Reaction Type | Yield Range (%) | Critical Parameters |
|---|---|---|---|---|
| Pyrazolone formation | 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl | Condensation/cyclization | 70-85 | Acid catalysis, reflux |
| Aromatic chlorination | 4-chloro-3-aminophenyl derivative | Electrophilic substitution | 60-80 | Temperature control |
| Amino coupling | Pyrazolone-aniline conjugate | Amide/amine coupling | 65-80 | Coupling agent, solvent |
| Succinimide alkylation | Final compound | Nucleophilic substitution | 60-75 | Mild base, aprotic solvent |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
